Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride
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Overview
Description
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride is a complex organic compound with a molecular formula of C14H24ClN2NaO3 . This compound is known for its unique structure, which includes multiple functional groups such as azanium, amide, and chloride. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride involves multiple steps. One common method includes the polymerization of 2-propenamide and 2-propenoic acid with dimethyl-bis(prop-2-enyl)azanium chloride . The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cellular processes and as a labeling agent in molecular biology.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism of action of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-bis(prop-2-enyl)azanium;bromide
- Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride
- Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoate;chloride
Uniqueness
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research .
Properties
CAS No. |
105614-86-6 |
---|---|
Molecular Formula |
C19H37Cl2N3O3 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride |
InChI |
InChI=1S/C8H16NO2.C8H16N.C3H5NO.2ClH/c1-5-8(10)11-7-6-9(2,3)4;1-5-7-9(3,4)8-6-2;1-2-3(4)5;;/h5H,1,6-7H2,2-4H3;5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2*1H/q2*+1;;;/p-2 |
InChI Key |
VXDJGXBQEOOOAM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=C.C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-].[Cl-] |
Related CAS |
105614-86-6 |
Origin of Product |
United States |
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